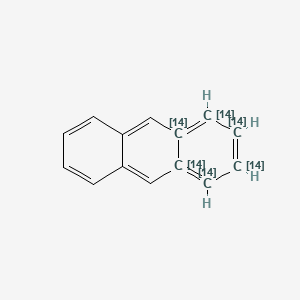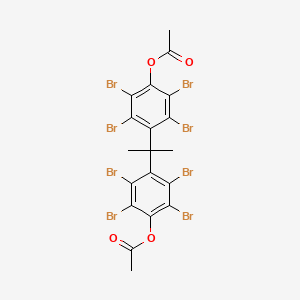
Phenol, 4,4'-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) is a brominated derivative of bisphenol A, commonly used as a flame retardant. This compound is known for its high thermal stability and effectiveness in reducing flammability in various materials, making it valuable in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) typically involves the bromination of bisphenol A followed by acetylation. The bromination process is carried out using bromine or a bromine-containing compound under controlled conditions to ensure selective bromination at the desired positions. The acetylation step involves reacting the brominated product with acetic anhydride in the presence of a catalyst to form the diacetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate).
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and resins, enhancing their thermal stability and reducing flammability.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, electronics, and construction materials.
Mécanisme D'action
The mechanism by which Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular structure allows it to form a stable char layer on the material’s surface, further preventing the spread of fire.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different molecular structure.
Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications but with different thermal properties.
Decabromodiphenyl Ether: A brominated flame retardant with a different chemical structure and application profile.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) is unique due to its high bromine content and the presence of acetate groups, which enhance its flame-retardant properties and thermal stability. Its ability to form a stable char layer distinguishes it from other flame retardants, making it particularly effective in high-temperature applications.
Propriétés
Numéro CAS |
34372-18-4 |
|---|---|
Formule moléculaire |
C19H12Br8O4 |
Poids moléculaire |
943.5 g/mol |
Nom IUPAC |
[4-[2-(4-acetyloxy-2,3,5,6-tetrabromophenyl)propan-2-yl]-2,3,5,6-tetrabromophenyl] acetate |
InChI |
InChI=1S/C19H12Br8O4/c1-5(28)30-17-13(24)9(20)7(10(21)14(17)25)19(3,4)8-11(22)15(26)18(31-6(2)29)16(27)12(8)23/h1-4H3 |
Clé InChI |
SWGARLMXOZHMTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C(=C1Br)Br)C(C)(C)C2=C(C(=C(C(=C2Br)Br)OC(=O)C)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


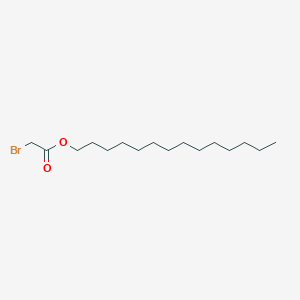


![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
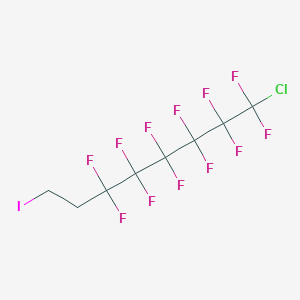
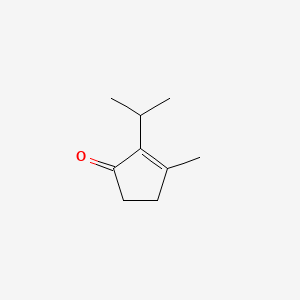
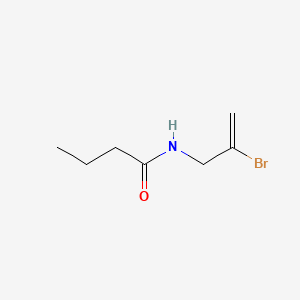

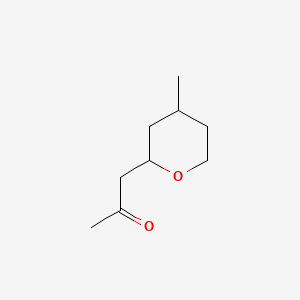

![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

